2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
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Overview
Description
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a fluorophenyl group at the 2-position and a carboxylic acid group at the 6-position
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and immune response .
Mode of Action
Triazole compounds, which include the 1,2,4-triazolo[1,5-a]pyridine moiety, are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They can bind to their targets and induce changes that affect the function of the target .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . These activities include acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors , which are involved in inflammation, cell proliferation, and immune response pathways.
Result of Action
Compounds with similar structures have been associated with various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
They can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .
Cellular Effects
Related compounds have been shown to exhibit anti-tumor activity against various cancer cell lines .
Molecular Mechanism
Triazolopyridines are known to react with electrophiles in two contrasting ways, giving substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Metabolic Pathways
Related compounds are known to undergo a variety of transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl group and the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares the triazole-pyridine core but lacks the fluorophenyl and carboxylic acid groups.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A more complex heterocyclic system with similar biological activities.
Uniqueness
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-15-11-5-4-9(13(18)19)7-17(11)16-12/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSVBWSNGIJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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